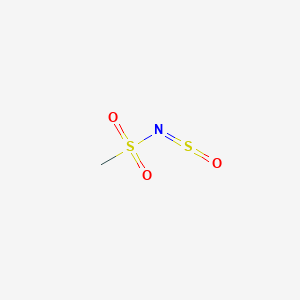
N-sulfinylmethanesulfonamide
Cat. No. B8627716
Key on ui cas rn:
40866-96-4
M. Wt: 141.17 g/mol
InChI Key: UJXGJRIREDZEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04734407
Procedure details


51.6 g (0.365 mole) of N-sulphinylmethanesulphonamide in 50 ml of benzene are added to a solution of 60 g (0.298 mole) of methyl 3-sulphinylamino-4-methylbenzoate in 200 ml of benzene at room temperature under argon. Thereafter, 24.9 g (0.315 mole) of pyridine, dissolved in 75 ml of benzene, are added in portions to the reaction mixture, while cooling with ice. The mixture is subsequently stirred at 0° C. for 10 minutes and then heated under reflux for 45 hours. After cooling, the benzene and pyridine are distilled off in vacuo, the oil which remains is poured into 150 ml of water and the mixture is acidified to pH 4 with 2N HCl. A brown solid thereby forms from the oil, and is extracted with chloroform. The chloroform extracts are washed with water, dried over MgSO4 and concentrated to dryness. The oil which remains crystallizes to a brown-yellow material by adding n-hexane, and the material is filtered off with suction and washed with n-hexane.

Name
methyl 3-sulphinylamino-4-methylbenzoate
Quantity
60 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
S(=NS(C)(=O)=O)=O.[S:8](=[N:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[CH3:21])[C:14]([O:16][CH3:17])=[O:15])=O.N1C=CC=CC=1>C1C=CC=CC=1>[N:10]1[S:8][CH:21]=[C:20]2[CH:19]=[CH:18][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]=12
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51.6 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=NS(=O)(=O)C
|
|
Name
|
methyl 3-sulphinylamino-4-methylbenzoate
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=NC=1C=C(C(=O)OC)C=CC1C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred at 0° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added in portions to the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 45 hours
|
|
Duration
|
45 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the benzene and pyridine are distilled off in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the oil which remains is poured into 150 ml of water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
A brown solid thereby forms from the oil, and is extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The chloroform extracts are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil which remains crystallizes to a brown-yellow material
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding n-hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the material is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with n-hexane
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N=1SC=C2C1C=C(C=C2)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
